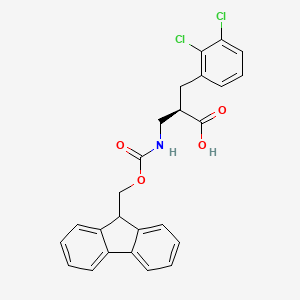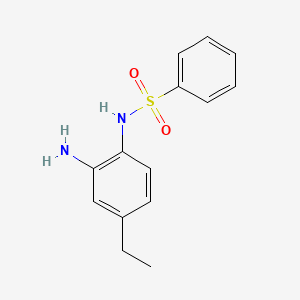![molecular formula C11H12BrN3O4S B13993560 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione CAS No. 24414-54-8](/img/structure/B13993560.png)
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, multiple hydroxyl groups, and a pyrrolo[2,3-d]pyrimidine core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the pyrrolo[2,3-d]pyrimidine core.
Glycosylation: Attachment of the oxolan-2-yl group through glycosidic bond formation.
Thionation: Conversion of the carbonyl group to a thione group.
Each of these steps requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, and thiourea for thionation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and glycosylation steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the thione group to a thiol group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while substitution of the bromine atom could introduce various functional groups, such as amines or alkyl groups.
科学研究应用
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The bromine atom and thione group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
5-Bromouridine: A uridine derivative with a bromine atom, used in RNA studies.
3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one: A flavonoid with similar glycosidic linkages.
Uniqueness
The uniqueness of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
属性
CAS 编号 |
24414-54-8 |
|---|---|
分子式 |
C11H12BrN3O4S |
分子量 |
362.20 g/mol |
IUPAC 名称 |
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H12BrN3O4S/c12-4-1-15(9-6(4)10(20)14-3-13-9)11-8(18)7(17)5(2-16)19-11/h1,3,5,7-8,11,16-18H,2H2,(H,13,14,20) |
InChI 键 |
JPAXVONCMNIIEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)NC=NC2=S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


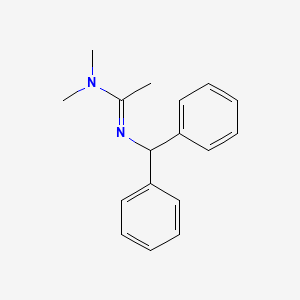

![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
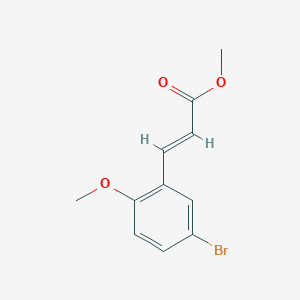
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
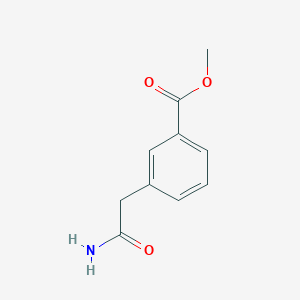
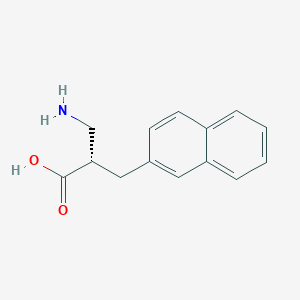
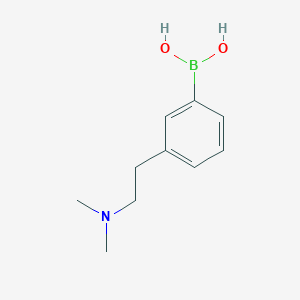
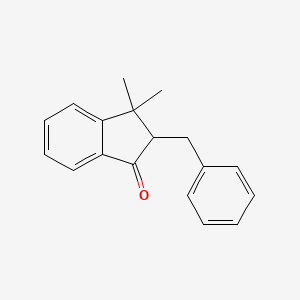
![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)
